3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide
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Description
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide, also known as TFA-MPP, is a chemical compound that has gained attention in scientific research due to its potential for use in drug development.
Scientific Research Applications
C–F Bond Activation
Trifluoroacetyl compounds are utilized in C–F bond activation in a CF3 group, which includes anionic S N 2′-type substitution, cationic S N 1′-type substitution, ipso-substitution, and defluorinative functionalization with transition metals or photoredox catalysts .
Protection of Functional Groups
These compounds are commonly employed for the protection of functional groups such as amines, alcohols, and thiols .
Trifluoroacetylation may be used as a tool for the further introduction of a trifluoromethyl group into an organic molecule .
Conformational Analysis
Trifluoroacetyl compounds can be investigated through experimental vibrational methods and density functional theory (DFT) calculations for conformational analysis .
Synthetic Applications
Trifluoroacetic acid (TFA), related to trifluoroacetyl compounds, has diverse synthetic applications in organic chemistry .
Preparation of Biologically Active Compounds
The trifluoroacetyl group is important for the preparation of several trifluoromethyl substituted organic key intermediates, especially for trifluoromethyl-heterocycles which are important in biologically active compounds .
properties
IUPAC Name |
3-(4-methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3N2O3/c1-20-8-4-2-7(3-5-8)9(6-10(16)18)17-11(19)12(13,14)15/h2-5,9H,6H2,1H3,(H2,16,18)(H,17,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGDIGUJAVWBLEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)N)NC(=O)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Methoxyphenyl)-3-[(2,2,2-trifluoroacetyl)amino]propanamide |
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